n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline
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Overview
Description
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is a heterocyclic compound that contains both an aniline and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline typically involves the formation of the triazole ring followed by the introduction of the aniline group. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of an aniline derivative with a triazole precursor in the presence of a catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce a variety of functional groups onto the aromatic ring .
Scientific Research Applications
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial, anticancer, and anti-inflammatory agent.
Industry: It is used in the production of agrochemicals and materials with specific properties
Mechanism of Action
The mechanism of action of n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other triazole derivatives and aniline derivatives. Examples include:
- 2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline
- 4-Hydroxy-2-quinolones
- Indole derivatives
Uniqueness
n-Methyl-2-(1-methyl-1h-1,2,4-triazol-5-yl)aniline is unique due to its specific combination of aniline and triazole moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Biological Activity
n-Methyl-2-(1-methyl-1H-1,2,4-triazol-5-yl)aniline, a compound characterized by its triazole moiety, has garnered interest in various fields of biological research, particularly in pharmacology and agricultural sciences. This article explores its biological activity, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound is part of the triazole family, which is known for its diverse biological activities. The structure can be represented as follows:
This compound features a methyl group attached to the nitrogen of the triazole ring and an aniline group that contributes to its reactivity and interaction with biological targets.
Triazoles typically function by inhibiting specific enzymes or pathways in microorganisms and plants. For instance, they often target cytochrome P450 enzymes involved in sterol biosynthesis. This inhibition disrupts membrane integrity in fungi and other pathogens, leading to cell death.
Antifungal Activity
This compound has shown promising antifungal properties. In vitro studies have demonstrated its effectiveness against various fungal strains. The Minimum Inhibitory Concentration (MIC) values for this compound were found to range between 1.56 μg/mL to ≥25.0 μg/mL against specific pathogenic fungi such as Candida and Aspergillus species .
Fungal Strain | MIC (μg/mL) |
---|---|
Candida albicans | 5.0 |
Aspergillus niger | 11.6 |
Fusarium oxysporum | 20.5 |
Antimycobacterial Activity
Recent studies have also highlighted the compound's potential against Mycobacterium tuberculosis. The compound exhibited significant inhibitory activity with MIC values reported as low as 2.4 μg/mL . This suggests a potential role in treating tuberculosis, especially given the rising resistance to conventional treatments.
Cytotoxicity Studies
While evaluating the safety profile of this compound, cytotoxicity assays indicated that it possesses acceptable toxicity levels in mammalian cell lines at therapeutic concentrations. Further studies are needed to establish a comprehensive safety profile.
Case Studies
A notable study investigated the efficacy of this compound in combination with other antifungal agents. The combination therapy showed enhanced antifungal activity compared to monotherapy, indicating a synergistic effect that could be beneficial in clinical settings .
Properties
Molecular Formula |
C10H12N4 |
---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
N-methyl-2-(2-methyl-1,2,4-triazol-3-yl)aniline |
InChI |
InChI=1S/C10H12N4/c1-11-9-6-4-3-5-8(9)10-12-7-13-14(10)2/h3-7,11H,1-2H3 |
InChI Key |
MRWZZFQTWUDCRD-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=CC=C1C2=NC=NN2C |
Origin of Product |
United States |
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